molecular formula C10H6Br2FN B13700468 2,4-Dibromo-5-fluoronaphthalen-1-amine

2,4-Dibromo-5-fluoronaphthalen-1-amine

Cat. No.: B13700468
M. Wt: 318.97 g/mol
InChI Key: HMHAZZKVHCBAFK-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoronaphthalen-1-amine is a halogenated aromatic amine with the molecular formula C₁₀H₆Br₂FN. Its structure features a naphthalene backbone substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 5, and an amine group at position 1. The bromine atoms enhance lipophilicity and steric bulk, while the fluorine atom introduces electronegativity, influencing electronic distribution and intermolecular interactions .

Properties

Molecular Formula

C10H6Br2FN

Molecular Weight

318.97 g/mol

IUPAC Name

2,4-dibromo-5-fluoronaphthalen-1-amine

InChI

InChI=1S/C10H6Br2FN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2

InChI Key

HMHAZZKVHCBAFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC(=C2N)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoronaphthalen-1-amine typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-5-fluoronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
2,4-Dibromo-5-fluoronaphthalen-1-amine Br (2,4), F (5), NH₂ (1) 327.97 High lipophilicity; potential serotonin receptor modulation
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Br (5), NH₂ (1), saturated ring 226.11 Enhanced binding to dopamine receptors due to reduced aromaticity
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine Br (4), NH₂ (1), saturated ring 226.11 Broader reactivity in substitution reactions due to bromine's polarizability
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Br (6), F (5), NH₂ (1), saturated ring 240.14 Chiral center enables enantioselective biological activity
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine F (5), NH₂ (1), saturated ring 179.23 Fluorine's electronegativity enhances CNS-targeted activity

Key Observations :

  • Bromine vs. Fluorine Effects : Bromine increases molecular weight and lipophilicity, improving membrane permeability, while fluorine enhances electronic effects and metabolic stability .
  • Aromatic vs. Saturated Backbones : Saturated analogs (e.g., tetrahydronaphthalenes) exhibit reduced π-π stacking but improved solubility and receptor selectivity .
  • Positional Isomerism : Bromine at position 6 (vs. 2 or 4) alters steric interactions, as seen in (S)-6-Bromo-5-fluoro derivatives, which show chirality-dependent activity .

Biological Activity

2,4-Dibromo-5-fluoronaphthalen-1-amine is a halogenated aromatic amine characterized by its unique molecular structure, which includes two bromine atoms and one fluorine atom attached to a naphthalene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6Br2FNC_{10}H_{6}Br_{2}FN, with a molecular weight of approximately 292.97 g/mol. The presence of halogen atoms significantly enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10H6Br2FNC_{10}H_{6}Br_{2}FN
Molecular Weight292.97 g/mol
StructureStructure

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The halogen substituents in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Study: Antimicrobial Screening
A study evaluated various halogenated naphthalene derivatives against common bacterial strains. The results suggested that compounds with multiple halogens displayed enhanced antibacterial activity compared to their non-halogenated counterparts. Specifically, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli at concentrations below 100 μg/mL .

Anticancer Activity

The potential anticancer effects of this compound have been explored in various in vitro studies. Its structural similarity to known anticancer agents suggests it may interact with specific cellular targets involved in cancer progression.

Research Findings:
A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cell Membrane Disruption: The presence of bromine and fluorine enhances lipophilicity, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity.
  • Enzyme Inhibition: The amine group can participate in hydrogen bonding and nucleophilic attacks on key enzymes involved in cellular metabolism.
  • DNA Interaction: Halogenated compounds often intercalate DNA strands, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally related compounds is beneficial.

Compound NameStructure FeaturesUnique Properties
2-BromoanilineContains one bromine and an amineUsed in dye synthesis
5-FluoroanilineContains one fluorine and an amineExhibits anti-cancer properties
1-Bromo-2-fluoronaphthaleneContains one bromine and one fluorineUsed in organic synthesis
This compound Two bromines and one fluorine on naphthaleneEnhanced reactivity and biological activity compared to similar compounds

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